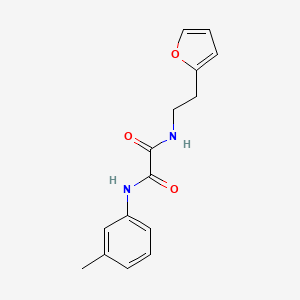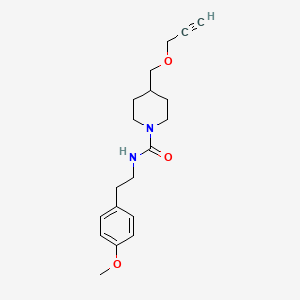
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a piperidine derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood, but it is believed to act as a dopamine transporter inhibitor, similar to other piperidine derivatives. This action leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPMP are largely dependent on its mechanism of action. Studies have shown that MPMP can lead to increased dopamine levels in the brain, which can have various effects on behavior and mood. Additionally, MPMP has been shown to have anxiolytic and antidepressant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPMP in lab experiments include its unique structure, high purity, and potential applications in various fields. However, the limitations of using MPMP include its potential toxicity and limited knowledge of its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on MPMP, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, MPMP could be used as a tool for studying the dopamine transporter and its role in drug addiction. Overall, MPMP is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesemethoden
The synthesis of MPMP involves a multi-step process that begins with the reaction of 4-methoxyphenethylamine with propargyl bromide in the presence of a base to yield 4-methoxyphenethyl propargyl ether. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, MPMP. The synthesis of MPMP has been optimized to yield high purity and yield, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
MPMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MPMP has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, MPMP has been used to study the role of the dopamine transporter in the brain and its potential implications for drug addiction. In pharmacology, MPMP has been used to study the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-14-24-15-17-9-12-21(13-10-17)19(22)20-11-8-16-4-6-18(23-2)7-5-16/h1,4-7,17H,8-15H2,2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAWHZJVPUIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)COCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


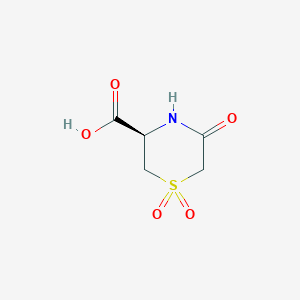
![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2393884.png)
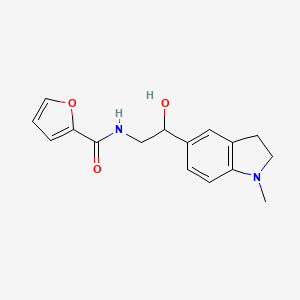
![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)
![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)
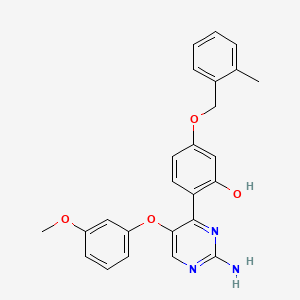
![2-[(4-Ethylbenzyl)amino]butan-1-ol](/img/structure/B2393891.png)


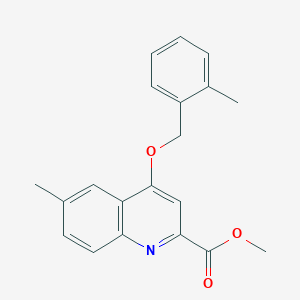
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)
